1-Acetyl-2-phenylpiperidin-4-one
Description
1-Acetyl-2-phenylpiperidin-4-one is a piperidine derivative characterized by an acetyl group at position 1 and a phenyl substituent at position 2 of the piperidin-4-one scaffold. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties . The acetyl group enhances metabolic stability, while the phenyl substituent contributes to hydrophobic interactions with biological targets, making this compound a candidate for drug development .
Properties
CAS No. |
919119-04-3 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-acetyl-2-phenylpiperidin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-10(15)14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h2-6,13H,7-9H2,1H3 |
InChI Key |
MHQUFTRQMDAZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Chloroacetyl vs. Acetyl : Chloroacetyl derivatives (e.g., ) exhibit higher reactivity due to the electron-withdrawing chlorine atom, which may enhance binding to nucleophilic targets but also increase toxicity risks.
- Aryl Substitutions : Trimethoxyphenyl groups (e.g., ) improve water solubility via hydrogen bonding but reduce blood-brain barrier penetration. The phenyl group in this compound balances lipophilicity and target affinity.
- Fluorine Incorporation : Fluorinated analogs (e.g., ) show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative metabolism.
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal substituent-dependent conformational changes:
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : The methoxy groups induce a planar arrangement of the aryl rings, with torsion angles (e.g., C10–C11–C12–O2: 178.8°) favoring π-π stacking interactions.
- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one : The chloroacetyl group causes a distorted chair conformation, with the chlorine atom occupying an axial position to minimize steric hindrance.
In contrast, this compound likely adopts a less strained conformation due to the absence of bulky substituents at position 5.
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